Hexanoyl Docetaxel Metabolite M4
Description
Significance of Metabolite Research in Pharmacological Studies
Metabolite research is integral to drug development and clinical pharmacology. tandfonline.com The chemical modifications that a drug undergoes within the body, primarily in the liver, can significantly alter its properties. msdmanuals.comscitechnol.com These transformations, catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily, are designed to make compounds more water-soluble and easier to excrete. scitechnol.comresearchgate.net
The significance of studying metabolites lies in several key areas:
Predicting Drug-Drug Interactions: Many drugs are metabolized by the same enzymatic pathways. scitechnol.com Co-administration of drugs can lead to competition for these enzymes, resulting in altered metabolism and potentially leading to increased toxicity or reduced efficacy. nih.govjohnshopkins.eduascopubs.org
Explaining Inter-individual Variability: Genetic variations in metabolic enzymes can lead to significant differences in how individuals process drugs, affecting both efficacy and the risk of adverse effects. msdmanuals.comnih.gov
Overview of Docetaxel (B913) and its Metabolic Landscape
Docetaxel is a member of the taxane (B156437) family of chemotherapeutic agents and is widely used in the treatment of various cancers, including breast, lung, and prostate cancer. drugbank.comfrontiersin.org Its mechanism of action involves stabilizing microtubules, which disrupts cell division and leads to cancer cell death. drugbank.comyoutube.com
The metabolism of Docetaxel is extensive and primarily occurs in the liver. drugbank.compharmgkb.org The major enzyme system responsible for its biotransformation is the cytochrome P450 3A (CYP3A) subfamily, particularly CYP3A4 and CYP3A5. nih.govdrugbank.comnih.govresearchgate.net This process involves a series of oxidation reactions on the tert-butyl side chain of the Docetaxel molecule. aacrjournals.orgnih.gov These successive oxidations lead to the formation of several metabolites, which are generally less active than the parent compound. researchgate.net
The metabolic pathway of Docetaxel results in the formation of four main metabolites, designated as M1, M2, M3, and M4. drugbank.comnih.gov The initial step is the hydroxylation of the tert-butoxycarbonyl side chain to form M2. drugbank.com M2 is then oxidized to an unstable aldehyde, which subsequently cyclizes to form the stereoisomers M1 and M3. drugbank.com
Role of Hexanoyl Docetaxel Metabolite M4 in the Overall Metabolic Scheme
This compound is a product of the further oxidation of metabolites M1 and M3. drugbank.com Its formation represents a key step in the inactivation and subsequent elimination of Docetaxel from the body. While research indicates that the primary metabolites of Docetaxel are largely inactive, the characterization of each metabolite, including M4, is essential for a complete understanding of the drug's disposition. researchgate.net The formation of M4 is intrinsically linked to the activity of the CYP3A enzyme system, and factors that influence these enzymes will consequently affect the rate of M4 formation. nih.govaacrjournals.org
The table below provides a summary of the key molecules involved in the biotransformation of Docetaxel.
| Compound Name | Role in Biotransformation |
| Docetaxel | Parent drug, a potent anti-cancer agent. drugbank.com |
| CYP3A4/CYP3A5 | Primary enzymes responsible for metabolizing Docetaxel. drugbank.comresearchgate.net |
| Metabolite M1 | An intermediate metabolite formed from the cyclization of an unstable aldehyde derivative of Docetaxel. drugbank.com |
| Metabolite M2 | The initial hydroxylation product of Docetaxel. drugbank.com |
| Metabolite M3 | A stereoisomer of Metabolite M1. drugbank.com |
| This compound | Formed by the oxidation of metabolites M1 and M3. drugbank.compharmgkb.org |
The following table details the chemical properties of this compound.
| Property | Value |
| Molecular Formula | C49H59NO16 cymitquimica.comalentris.org |
| Molecular Weight | 918 g/mol cymitquimica.comalentris.org |
| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)-2-(hexanoyloxy)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca aacrjournals.orgcymitquimica.combenzo[1,2-b]oxet-12-yl benzoate (B1203000) cymitquimica.comalentris.org |
Structure
2D Structure
Properties
Molecular Formula |
C49H59NO16 |
|---|---|
Molecular Weight |
918.0 g/mol |
IUPAC Name |
[(2S,3R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hexanoyloxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C49H59NO16/c1-9-10-13-22-33(53)63-37(35(28-18-14-11-15-19-28)50-43(58)46(6,7)66-44(50)59)42(57)62-30-24-49(60)40(64-41(56)29-20-16-12-17-21-29)38-47(8,39(55)36(54)34(26(30)2)45(49,4)5)31(52)23-32-48(38,25-61-32)65-27(3)51/h11-12,14-21,30-32,35-38,40,52,54,60H,9-10,13,22-25H2,1-8H3/t30-,31-,32?,35?,36+,37+,38-,40-,47+,48?,49?/m0/s1 |
InChI Key |
ZCNKBHWOZWMUAJ-NMDJHNSKSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@H](C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)O[C@H]3CC4([C@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O |
Canonical SMILES |
CCCCCC(=O)OC(C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
Formation and Biotransformation Pathways of Hexanoyl Docetaxel Metabolite M4
Enzymatic Pathways Involved in Hexanoyl Docetaxel (B913) Metabolite M4 Formation
The metabolic conversion of Docetaxel is almost entirely dependent on the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are crucial for the metabolism of a vast number of xenobiotics, including many therapeutic drugs. nih.gov
Research has consistently identified the CYP3A subfamily as the primary catalyst for Docetaxel metabolism. researchgate.netpharmgkb.org Specifically, CYP3A4 and CYP3A5 are the key isoforms responsible for the oxidative reactions that lead to the formation of Docetaxel's metabolites, including M4. nih.govnih.govnih.gov Studies using human liver microsomes have demonstrated that the hydroxylation of Docetaxel, the initial and rate-limiting step in its metabolism, is strongly correlated with CYP3A content. nih.gov Inhibition of CYP3A activity with specific inhibitors like ketoconazole (B1673606) results in a significant reduction in Docetaxel metabolism. nih.govnih.gov While other CYP families exist, their contribution to Docetaxel's biotransformation is considered minimal compared to the dominant role of CYP3A4 and CYP3A5. nih.govnih.gov
Table 1: Key Enzymes in Docetaxel Metabolism
| Enzyme Family | Specific Isoform(s) | Role in Metabolism | Reference |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Primary enzyme for oxidative metabolism of Docetaxel. | researchgate.netnih.govnih.gov |
The enzymatic reactions involved in Docetaxel metabolism exhibit high degrees of selectivity.
Regioselectivity: The initial metabolic attack by CYP3A4/5 is regioselective, occurring specifically at the tert-butyl ester group located on the C13 side chain of the Docetaxel molecule. researchgate.netnih.gov This targeted hydroxylation is the first step in the metabolic cascade. researchgate.net
Stereoselectivity: Following the initial hydroxylation to an alcohol (Metabolite M2) and subsequent oxidation to an unstable aldehyde, the molecule undergoes cyclization. researchgate.netnih.gov This cyclization results in the formation of two stereoisomeric hydroxyoxazolidinones, known as Metabolites M1 and M3. researchgate.netnih.gov The differential formation of these stereoisomers from a single precursor demonstrates the product stereoselectivity of the metabolic process. nih.gov The final metabolite, M4, is then formed from the oxidation of these stereoisomers. nih.gov
Precursor Compounds and Metabolic Cascades Leading to Hexanoyl Docetaxel Metabolite M4
The formation of Docetaxel Metabolite M4 is not a direct conversion from the parent drug but the result of a sequential metabolic cascade. nih.gov The precursor for this pathway is Docetaxel itself.
The established metabolic sequence is as follows:
Docetaxel undergoes hydroxylation at the side chain, catalyzed by CYP3A4/5, to form Metabolite M2 (hydroxyl-docetaxel). researchgate.netnih.gov
Metabolite M2 is further oxidized, creating an unstable aldehyde intermediate. researchgate.netnih.gov
This intermediate immediately cyclizes to form two distinct, stable stereoisomers: Metabolite M1 and Metabolite M3 . researchgate.netnih.gov
Finally, Metabolite M4 is formed through the oxidation of its direct precursors, M1 and M3. nih.govpharmgkb.org
This cascade illustrates a progressive detoxification pathway, converting the active drug into a series of metabolites. researchgate.net
Table 2: Metabolic Cascade of Docetaxel to Metabolite M4
| Step | Precursor Compound | Metabolic Reaction | Resulting Metabolite(s) | Reference |
|---|---|---|---|---|
| 1 | Docetaxel | Hydroxylation | Metabolite M2 | researchgate.netnih.gov |
| 2 | Metabolite M2 | Oxidation & Cyclization | Metabolites M1 and M3 | researchgate.netnih.gov |
Subsequent Metabolism and Fate of this compound
The metabolic pathway largely concludes with the formation of the hydroxylated metabolites M1, M3, and M4.
Current literature indicates that M1, M3, and M4 are the primary terminal metabolites of Docetaxel. nih.gov Studies on the elimination of Docetaxel show that the drug is excreted mainly in the feces in the form of these metabolites. nih.gov There is no significant evidence to suggest that Metabolite M4 undergoes further substantial biotransformation; instead, it is prepared for elimination from the body. nih.gov
Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key factor in determining its pharmacokinetic properties. researchgate.netresearchgate.net This is typically assessed in in vitro systems, such as human liver microsomes (HLMs), by measuring parameters like the half-life (t½) and intrinsic clearance (CLint). researchgate.netnih.gov
Advanced Analytical Methodologies for the Detection and Characterization of Hexanoyl Docetaxel Metabolite M4
Chromatographic Techniques for Separation and Detection
Chromatographic methods are indispensable for isolating metabolites from complex biological matrices like plasma and tissue homogenates. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is a cornerstone technique for the analysis of docetaxel (B913) and its metabolites. nih.gov RP-HPLC methods are adept at separating compounds based on their hydrophobicity. For Metabolite M4, separation would be achieved on a C18 column, where the nonpolar stationary phase retains the analytes, and a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used for elution. nih.govthermofisher.com
The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation from the parent drug and other related metabolites. nih.gov A simple, rapid, and sensitive RP-HPLC method can be developed and validated for the determination of such compounds in plasma and tissue homogenates. nih.gov Celecoxib is sometimes used as an internal standard in these assays. nih.gov While methods have been developed for docetaxel with sensitivities around 0.100 μg/mL, analyzing metabolites in various tissues is critical due to the drug's large volume of distribution. nih.gov
Table 1: Typical Parameters for RP-HPLC Method Development
| Parameter | Description | Example from Docetaxel Analysis |
|---|---|---|
| Stationary Phase | The solid support within the column that interacts with the analytes. | μ-Bondapak C18 Column. nih.gov |
| Mobile Phase | The solvent that moves the analytes through the column. | Isocratic system with water (containing 0.05% acetic acid and 20 μM sodium acetate) and methanol (30/70, v/v). nih.gov |
| Detection | The method used to visualize and quantify the separated compounds. | UV detection at a specific wavelength (e.g., 230 nm). nih.gov |
| Internal Standard (IS) | A compound with similar properties added to samples to improve precision. | Celecoxib or Paclitaxel (B517696). nih.govnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and unparalleled selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This hybrid technique is the gold standard for quantifying drug metabolites in biological fluids. nih.govresearchgate.net An LC-MS/MS assay was specifically developed and validated for the simultaneous quantification of docetaxel and its primary hydroxylated metabolites, including M4, in human plasma. nih.gov
This method utilizes liquid-liquid extraction for sample preparation, achieving high recovery for all analytes. nih.gov Detection is typically performed using positive-mode electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode, which provides exceptional specificity by monitoring a particular precursor-to-product ion transition for each analyte. nih.gov The use of a structural analogue, such as paclitaxel, as an internal standard is common practice to ensure accuracy. nih.govresearchgate.net Such methods are sensitive enough to be used in pharmacokinetic studies, with lower limits of quantification (LLOQ) often reaching as low as 0.5 ng/mL for all metabolites. nih.gov
Table 2: Performance Characteristics of an LC-MS/MS Method for Docetaxel Metabolite Quantification
| Parameter | Reported Value | Source |
|---|---|---|
| Sample Volume | 100 µL of human plasma | nih.gov |
| Extraction Method | Liquid-Liquid Extraction | nih.gov |
| Ionization Mode | Positive-mode Electrospray Ionization (ESI) | nih.gov |
| Linearity Range | 0.5 - 1000 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | nih.gov |
| Precision & Accuracy | <15% | nih.gov |
Spectroscopic Approaches for Structural Elucidation
While chromatography excels at separation and quantification, spectroscopic techniques are required to definitively determine the chemical structure of a metabolite.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. watson-int.cn For a complex structure like Hexanoyl Docetaxel Metabolite M4, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HMBC, would be employed. These analyses provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the core taxane (B156437) structure and, crucially, the identification and placement of the hexanoyl group on the docetaxel backbone. watson-int.cn
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio. This precision allows for the determination of the elemental composition and, therefore, the molecular formula of a compound. For this compound, HRMS is critical to confirm its molecular formula as C49H59NO16. alentris.orgcymitquimica.com This level of accuracy helps to differentiate the metabolite from other potential biotransformation products that may have the same nominal mass. The fragmentation patterns observed in HRMS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic pieces of the molecule. researchgate.net
Quantitative Analysis in In Vitro and Preclinical Biological Matrices
These assays are routinely used to measure metabolite concentrations in human plasma samples from patients undergoing docetaxel therapy. nih.gov The development of such methods requires careful validation to ensure they meet regulatory standards for accuracy, precision, selectivity, and stability. nih.gov For instance, one study reported that during method validation, the accuracy and precision for docetaxel metabolites were within ±7.7% and ≤17.6%, respectively. nih.gov
A significant challenge can be the availability of pure, certified reference standards for metabolites. nih.gov In such cases, methods have been developed to quantify metabolites using the parent drug's calibration curve, with correction factors applied to account for differences in ionization efficiency between the metabolite and the parent drug. nih.gov These validated methods are sufficiently selective and sensitive for routine analysis during preclinical and clinical pharmacokinetic studies. nih.gov
Table 3: Summary of Quantitative Analysis Findings
| Analytical Aspect | Key Finding | Source |
|---|---|---|
| Applicable Matrices | Human Plasma, Tissue Homogenates | nih.govnih.gov |
| Primary Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) | thermofisher.comnih.gov |
| Validation: Accuracy | Typically within ±15% of the nominal value. | nih.govnih.gov |
| Validation: Precision | Typically ≤15% coefficient of variation (CV). | nih.govnih.gov |
| Metabolite Stability | Metabolites were found to be unstable in human plasma at ambient temperature but could be stored for up to 1 year at -20 °C. | nih.gov |
Sample Preparation Strategies
The primary challenge in analyzing this compound in biological matrices, such as human plasma, is its low concentration amidst a complex mixture of endogenous and exogenous substances. Effective sample preparation is therefore essential to isolate the analyte, remove interferences, and concentrate the sample prior to instrumental analysis. The choice of technique depends on the physicochemical properties of the metabolite, the nature of the biological matrix, and the sensitivity requirements of the analytical method.
Liquid-Liquid Extraction (LLE)
A widely used technique for the simultaneous quantification of docetaxel and its main hydroxylated metabolites, including M4, is liquid-liquid extraction (LLE). nih.gov This method leverages the differential solubility of the analytes between two immiscible liquid phases—typically an aqueous sample and an organic solvent. A study successfully utilized LLE to extract docetaxel and its four main metabolites from just 100 microliters of human plasma. nih.gov The process demonstrated high extraction efficiency, achieving at least 90% recovery for all targeted analytes. nih.gov Paclitaxel, a structural analogue, is often employed as an internal standard to ensure accuracy throughout the preparation and analysis process. nih.gov
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is another powerful and common technique for cleaning up and concentrating taxane compounds from plasma. nih.gov This method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while impurities are washed away. The purified analytes are then eluted with a small volume of an appropriate solvent. nih.gov For docetaxel and its metabolites, reversed-phase SPE cartridges, such as end-capped cyano or C8 columns, have been shown to be effective. capes.gov.brbrjac.com.br The process typically involves conditioning the cartridge, loading the plasma sample, washing away interfering substances, and finally eluting the metabolites. nih.govbrjac.com.br This technique can be automated, which is advantageous for high-throughput clinical research laboratories. capes.gov.brthermofisher.com
Dispersive Liquid-Liquid Microextraction (DLLME)
A more recent and environmentally friendly approach is dispersive liquid-liquid microextraction (DLLME). mdpi.com This miniaturized version of LLE requires significantly smaller volumes of organic solvents. mdpi.com In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets that maximize the surface area for efficient extraction of the analyte. mdpi.com The subsequent separation is typically achieved by centrifugation. Ultrasound-assisted DLLME (UA-DLLME) can further enhance extraction efficiency. mdpi.comnih.gov While specific applications to this compound are not extensively detailed, the successful application of UA-DLLME for docetaxel from plasma and urine suggests its potential applicability for its metabolites. mdpi.comnih.govscispace.com
Table 1: Comparison of Sample Preparation Strategies
| Technique | Principle | Typical Matrix Volume | Key Advantages | Primary Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | 100 µL | High extraction efficiency (>90%). nih.gov | nih.gov |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent. | 1-2 mL | High reproducibility, suitable for automation. nih.govcapes.gov.brthermofisher.com | nih.govcapes.gov.br |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Formation of a cloudy micro-emulsion for rapid extraction. | 1-10 mL | Reduced solvent consumption, environmentally friendly. brjac.com.brmdpi.com | brjac.com.brmdpi.com |
Validation of Analytical Methods (e.g., Accuracy, Precision, Linearity, Limits of Detection/Quantification)
To ensure that an analytical method provides reliable and reproducible results, it must undergo a rigorous validation process. This is particularly critical for bioanalytical methods used in pharmacokinetic studies. The validation parameters are established by regulatory bodies like the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). nih.gov
A liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of docetaxel and its M1, M2, M3, and M4 metabolites in human plasma. nih.gov The validation of this method demonstrates its suitability for routine analysis in clinical settings. nih.gov
Linearity: The method proved to be linear across a wide calibration curve range of 0.5 to 1000 ng/mL for all analytes, including the M4 metabolite. nih.gov This indicates that the response of the instrument is directly proportional to the concentration of the analyte within this range.
Limits of Detection (LOD) and Quantification (LOQ): The sensitivity of the method is defined by its limits of detection and quantification. The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For this compound and the other metabolites, the LLOQ was established at 0.5 ng/mL. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. The LC-MS/MS method demonstrated acceptable precision and accuracy, with deviations of less than 15% for concentrations above the LLOQ, which is a standard acceptance criterion for bioanalytical method validation. nih.gov
The validation confirms that the method is sufficiently selective and sensitive for the quantification of docetaxel metabolites in plasma samples from cancer patients, making it suitable for pharmacokinetic studies. nih.gov
Table 2: Validation Parameters for the LC-MS/MS Method for Docetaxel Metabolites
| Parameter | Result | Primary Reference |
|---|---|---|
| Analytical Method | Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Linearity Range | 0.5 - 1000 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | nih.gov |
| Accuracy & Precision | <15% deviation for concentrations above LLOQ | nih.gov |
| Extraction Efficiency | ≥90% | nih.gov |
Compound Reference Table
Molecular and Cellular Investigations of Hexanoyl Docetaxel Metabolite M4 Biological Activity
Interactions with Molecular Targets In Vitro (e.g., enzymes, receptors, microtubules)
Binding Affinity Studies
The primary molecular target of the parent drug, docetaxel (B913), is β-tubulin, a subunit of microtubules. nih.gov Docetaxel binds to microtubules, promoting their assembly and stabilizing them against depolymerization. geneesmiddeleninformatiebank.nl This action disrupts the dynamic microtubule network essential for forming the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov
While direct binding affinity studies for individual docetaxel metabolites are not widely published, their reduced cytotoxic effects strongly suggest a lower binding affinity for tubulin compared to docetaxel. nih.gov The metabolic oxidation of the C13 side chain, a critical region for interaction with tubulin, likely alters the conformation or key interaction points of the molecule, thereby weakening its ability to stabilize microtubules effectively. nih.govresearchgate.net
Enzymatic Modulation Assays
Docetaxel is a known substrate of the CYP3A4 and CYP3A5 isoenzymes. nih.govcapes.gov.br The formation of its metabolites is thus dependent on the activity of these enzymes. However, information regarding the ability of docetaxel metabolites themselves to modulate enzymatic activity is not available in the reviewed literature. Such studies would be required to determine if these metabolites act as inhibitors or inducers of cytochrome P450 enzymes or other molecular targets, which could have implications for drug-drug interactions.
Cellular Pharmacodynamics and Mechanisms of Action In Vitro
Cell-Based Assays (e.g., cell viability, proliferation, apoptosis in cell lines)
The biological activity of docetaxel's major metabolites has been evaluated in vitro. A key study that isolated four major metabolic products from human feces tested their cytotoxic properties against cancer cell lines and their myelosuppressive effects. The results consistently showed that all tested metabolites had a marked reduction in biological activity compared to the parent drug, docetaxel. nih.gov
The parent compound, docetaxel, is known to be highly cytotoxic against a wide range of human tumor cell lines, including those from breast, gastric, cervical, and pancreatic cancers, as well as multiple myeloma. geneesmiddeleninformatiebank.nlnih.govgulhanemedj.org It inhibits cell proliferation in a dose-dependent manner and induces apoptosis. nih.govnih.gov
Table 4.1: Comparative In Vitro Activity of Docetaxel Metabolites
| Compound/Metabolite | Assay Type | Cell Lines | Finding | Reference |
|---|---|---|---|---|
| Docetaxel | Cytotoxicity | Various human tumor cell lines | Potent cytotoxic activity | geneesmiddeleninformatiebank.nl |
| Docetaxel | Proliferation Inhibition | RPMI-8226 (Multiple Myeloma) | Obvious inhibition in a time- and dose-dependent manner | nih.gov |
| Docetaxel | Apoptosis Induction | RPMI-8226 (Multiple Myeloma) | Significant induction of apoptosis | nih.gov |
| Major Docetaxel Metabolites | Cytotoxicity | A2780 (Human Ovarian Cancer), CC531 (Rat Colon Cancer) | Marked reduction in cytotoxic properties compared to docetaxel | nih.gov |
Effects on Key Cellular Pathways
The mechanism of action of docetaxel is centered on its disruption of the microtubule network. This interference leads to a blockage of the cell cycle in the G2/M phase, as the cell is unable to form a functional mitotic spindle for chromosome segregation. nih.govnih.gov This mitotic arrest can trigger cell death through apoptosis, involving pathways such as the activation of caspases and regulation by proteins like Bcl-2. nih.gov
Given that the major metabolites of docetaxel show significantly reduced cytotoxicity, it is inferred that their effect on these key cellular pathways is substantially diminished. nih.gov The reduced ability to bind to and stabilize microtubules means they are less effective at inducing G2/M arrest and subsequently triggering the apoptotic cascade. While they may retain a similar mechanism of action to the parent drug, their potency is insufficient to elicit a comparable biological response.
Structure-Activity Relationships (SAR) Related to Biological Effects
The structure-activity relationship for the taxane (B156437) class of drugs, including docetaxel, is well-documented. The activity is highly dependent on the core taxane ring and the C13 side chain. nih.govresearchgate.net Modifications to these structures can drastically alter the compound's ability to bind to tubulin and exert its cytotoxic effects.
The primary metabolism of docetaxel occurs via oxidation of the tert-butyl group on the C13 side chain. nih.gov This structural modification is directly linked to a significant decrease in biological activity. The introduction of a hydroxyl group makes the molecule more polar, which can affect its ability to cross cell membranes and interact with the hydrophobic binding pocket on β-tubulin. This relationship underscores the critical importance of the unmodified C13 side chain for the potent microtubule-stabilizing activity of docetaxel.
Table 4.2: SAR Summary for Docetaxel Metabolism
| Compound | Structural Feature | Implication for Biological Activity | Reference |
|---|---|---|---|
| Docetaxel | Unmodified taxane core and C13 side chain | Potent binding to tubulin, leading to microtubule stabilization and high cytotoxicity. | nih.gov |
Influence of Structural Modifications on Activity
The introduction of a hexanoyl group to the docetaxel M4 metabolite is a significant structural modification. While direct research on the biological activity of Hexanoyl Docetaxel Metabolite M4 is not extensively documented in publicly available literature, the influence of such acylations can be inferred from broader studies on docetaxel and paclitaxel (B517696) analogs.
The hexanoyl group, a six-carbon acyl chain, increases the lipophilicity of the molecule. This increased lipid solubility could theoretically enhance its ability to cross cell membranes. However, the added bulk of the hexanoyl group at the C-13 side chain could also present steric challenges for binding to tubulin. frontiersin.org Studies on other docetaxel derivatives have shown that modifications at this site can lead to a range of activities, from enhanced to diminished cytotoxicity, depending on the nature of the substituent. nih.govnih.govnih.gov For instance, the conjugation of docetaxel with linoleic acid, a long-chain fatty acid, resulted in derivatives with altered in vitro cytotoxicity. nih.govresearchgate.net
It is also important to consider that the M4 metabolite of docetaxel is an oxidation product, and docetaxel's metabolites are generally found to be substantially less active than the parent drug. nih.gov The addition of a hexanoyl group to this already less active metabolite would need to confer a significant compensatory advantage to restore or enhance its biological activity.
Table 1: Structural and Functional Comparison of Docetaxel and its Derivatives
| Compound | Key Structural Feature | Known/Inferred Influence on Activity |
| Docetaxel | tert-butoxycarbonyl group at C-13 and a hydroxyl group at C-10. google.com | High affinity for β-tubulin, potent microtubule stabilization and anticancer activity. frontiersin.orgnih.gov |
| Docetaxel Metabolite M4 | Product of oxidation of M1/M3 metabolites. nih.govpharmgkb.orgpharmgkb.org | Markedly reduced cytotoxic and myelotoxic properties compared to docetaxel. nih.gov |
| This compound | Hexanoyl group attached to the M4 metabolite structure. coompo.comalentris.orgcymitquimica.com | Increased lipophilicity; potential for altered membrane permeability and tubulin binding. Biological activity is not well-documented but is likely influenced by the reduced activity of the parent M4 metabolite. |
| Other Acylated Docetaxel Analogs | Various acyl groups at different positions. nih.govnih.gov | Activity is highly dependent on the nature and position of the acyl group, with some showing enhanced and others diminished cytotoxicity. nih.govresearchgate.net |
Comparative Analysis with Docetaxel and Other Metabolites
A comparative analysis of this compound with the parent drug, docetaxel, and its other metabolites is crucial for understanding its potential as a therapeutic agent.
Comparison with Docetaxel: Docetaxel is a highly potent anticancer drug with well-established cytotoxic effects against a wide range of cancer cell lines. nih.govresearchgate.net In contrast, research has shown that the major metabolites of docetaxel, which are products of oxidation of the tert-butyl group on the C-13 side chain, exhibit a marked reduction in both cytotoxic and myelotoxic properties. nih.gov Given that this compound is a derivative of one of these less active metabolites, it is reasonable to hypothesize that its cytotoxic activity would be significantly lower than that of docetaxel. While the increased lipophilicity from the hexanoyl group might alter its cellular uptake, it is unlikely to fully compensate for the inherent loss of activity in the M4 metabolic backbone.
Comparison with Other Docetaxel Metabolites: The primary metabolites of docetaxel (M1, M2, M3, and M4) are all oxidation products of the C-13 side chain. nih.govnih.gov Studies on these metabolites have consistently demonstrated their reduced biological activity compared to docetaxel. nih.gov Therefore, this compound would be compared against a baseline of already attenuated cytotoxicity. The key differentiator would be the impact of the hexanoyl functional group. Without specific experimental data, it remains speculative whether this modification could confer any unique biological properties, such as altered metabolic stability or a different spectrum of off-target effects, when compared to the other non-acylated metabolites.
Table 2: Inferred Cytotoxicity Profile
| Compound | Inferred Cytotoxicity Ranking | Rationale |
| Docetaxel | ++++ | High intrinsic activity; potent microtubule inhibitor. nih.govresearchgate.net |
| Docetaxel Metabolites (M1, M2, M3, M4) | + | Significantly less active than the parent drug due to oxidation of the side chain. nih.gov |
| This compound | +/ - | Likely to have low cytotoxicity due to being a derivative of an inactive metabolite. The effect of the hexanoyl group is unknown but unlikely to restore high potency. |
Preclinical Disposition and Metabolic Interactions of Hexanoyl Docetaxel Metabolite M4
Distribution and Elimination Characteristics in Preclinical Models
The disposition of Hexanoyl Docetaxel (B913) Metabolite M4 is a complex process influenced by various physiological factors. Preclinical studies, utilizing both in vitro systems and animal models, have provided valuable insights into its distribution and elimination patterns.
Membrane Permeability Studies
The ability of a compound to cross biological membranes is a critical determinant of its distribution and elimination. While specific membrane permeability data for Hexanoyl Docetaxel Metabolite M4 is not extensively detailed in the public domain, the parent drug, docetaxel, is a known substrate for P-glycoprotein (P-gp), an efflux transporter. nih.govnih.gov This suggests that the permeability and transport of its metabolites, including M4, could also be influenced by such transporters. Further research is needed to fully elucidate the specific membrane permeability characteristics of this compound.
Tissue Distribution Profiles in Animal Models
Preclinical studies in animal models, such as rats, have been instrumental in understanding the tissue distribution of docetaxel and its metabolites. Following administration of radiolabeled docetaxel, radioactivity is distributed to various tissues. nih.gov Studies comparing intravenous and intraperitoneal administration of docetaxel in rats have shown significant differences in drug concentrations in various tissues, including the heart, abdominal wall, stomach, and colon. nih.gov
In a study investigating the effects of interferon-alpha on docetaxel pharmacokinetics in rats, the tissue distribution of [14C]docetaxel was examined. nih.gov At 240 minutes post-administration, radioactivity was quantified in the intestine, liver, kidneys, lung, heart, and brain. nih.gov Pre-treatment with interferon-alpha led to decreased docetaxel concentrations in the intestine and increased concentrations in the brain. nih.gov While these studies focus on the parent drug, they provide a foundational understanding of how its metabolites, including M4, might be distributed in vivo. The cyclized oxazolidinedione metabolite M4 has been detected in the plasma of patients, indicating its systemic circulation. researchgate.net
Role in Metabolic Drug-Drug Interactions in In Vitro and Preclinical Contexts
This compound, as a product of docetaxel metabolism, can potentially interact with other co-administered drugs. These interactions can occur through the inhibition or induction of drug-metabolizing enzymes.
Inhibition or Induction of Drug-Metabolizing Enzymes by this compound
The metabolism of docetaxel is primarily mediated by the cytochrome P450 (CYP) 3A subfamily, specifically CYP3A4 and CYP3A5. nih.govnih.govdrugbank.comnih.gov Consequently, compounds that inhibit or induce these enzymes can significantly alter docetaxel's pharmacokinetics. nih.govpfizermedical.com While direct studies on the inhibitory or inductive effects of this compound are limited, the interactions of the parent compound provide a strong basis for understanding potential effects.
Docetaxel itself has been shown to abolish the hydroxylation of paclitaxel's metabolite M4 in vitro, indicating a competitive inhibition at the enzyme level. nih.gov Conversely, paclitaxel (B517696) can significantly reduce the hydroxylation of docetaxel. nih.gov In vitro studies have demonstrated that potent CYP3A4 inhibitors like ketoconazole (B1673606), ritonavir, and others can increase docetaxel exposure. pfizermedical.comnih.gov For instance, co-administration of ketoconazole increased docetaxel exposure by 2.2-fold. pfizermedical.com Conversely, inducers of CYP3A4, such as certain antiepileptic drugs, can enhance docetaxel metabolism, potentially reducing its efficacy. nih.gov While docetaxel only moderately increased CYP3A4 expression in one study, another found that it did not activate the pregnane (B1235032) X receptor (PXR), a key regulator of CYP3A4 expression. nih.gov
Given that this compound is formed through CYP3A-mediated pathways, it is plausible that it could also act as a substrate and potentially a weak inhibitor or inducer of these enzymes. However, dedicated in vitro studies are required to confirm and quantify these effects.
Impact on the Metabolism of Co-administered Compounds (Mechanistic studies)
The potential for this compound to affect the metabolism of other drugs is an important consideration in combination chemotherapy regimens. The parent drug, docetaxel, has been studied in combination with various other antineoplastic agents. nih.gov For example, no significant pharmacokinetic interactions were observed when docetaxel was co-administered with doxorubicin, cyclophosphamide, or capecitabine. cancercareontario.ca However, interactions with drugs that are also substrates, inhibitors, or inducers of CYP3A4 are well-documented. drugbank.compfizermedical.comdrugs.com
The co-administration of ritonavir, a potent CYP3A4 and P-glycoprotein inhibitor, with oral docetaxel is a clear example of a deliberate drug-drug interaction to enhance bioavailability. nih.gov This highlights the critical role of CYP3A4 in docetaxel's metabolism and the potential for significant interactions. Mechanistic studies focusing specifically on this compound are needed to determine its precise role in altering the metabolic profiles of co-administered drugs. Such studies would involve in vitro assays with human liver microsomes or recombinant CYP enzymes to assess its inhibitory or inductive potential against a panel of drug-metabolizing enzymes.
Comparative Metabolomics and Systems Biology Approaches Involving Hexanoyl Docetaxel Metabolite M4
Profiling of Metabolite Networks Associated with Docetaxel (B913) Biotransformation
The biotransformation of docetaxel is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 playing the most significant roles. nih.govnih.govnih.gov This enzymatic activity primarily results in the hydroxylation of the tert-butyl ester group on the C13 side chain, leading to the formation of the main metabolites, often designated as M1, M2, M3, and M4 (a hydroxylated form). nih.govkjpp.net The formation of a hexanoyl conjugate, such as Hexanoyl Docetaxel Metabolite M4, represents a different metabolic route, likely involving acyl-CoA synthetases and acyltransferases that catalyze the conjugation of docetaxel or one of its hydroxylated metabolites with hexanoic acid.
Metabolite profiling, a cornerstone of metabolomics, employs powerful analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to comprehensively identify and quantify all detectable metabolites in a biological sample. nih.govnih.govthermofisher.com By comparing the metabolite profiles of individuals or cell lines before and after docetaxel administration, researchers can map the intricate network of biotransformation.
In the context of this compound, a comparative metabolomics study would involve the following:
Untargeted Metabolomics: This exploratory approach would analyze the full spectrum of metabolites to identify novel or unexpected compounds, such as a hexanoyl conjugate, that are altered in response to docetaxel treatment.
Targeted Metabolomics: Once identified, a targeted LC-MS/MS method would be developed for the precise and sensitive quantification of this compound in various biological matrices like plasma and urine. nih.gov
This profiling allows for the construction of a detailed metabolic network, illustrating the connections between docetaxel, its major hydroxylated metabolites, and minor metabolites like the putative hexanoyl conjugate.
Table 1: Key Research Findings in Docetaxel Metabolite Profiling
| Research Finding | Analytical Technique(s) | Key Insight |
| Identification and quantification of major hydroxylated metabolites (M1, M2, M3, M4) in human plasma. nih.govkjpp.net | LC-MS/MS | Established the primary metabolic pathway of docetaxel hydroxylation. |
| Development of methods to quantify docetaxel metabolites when pure reference standards are unavailable. nih.gov | LC/UV, LC/MS(n) | Enabled the study of metabolite kinetics and disposition. |
| In vitro studies using liver microsomes to characterize the role of CYP3A4 in docetaxel metabolism. nih.gov | In vitro enzyme assays | Confirmed CYP3A4 as the main enzyme responsible for docetaxel clearance. |
Integration of Omics Data for Comprehensive Understanding of Metabolic Fate
To gain a holistic understanding of the metabolic fate of docetaxel and the formation of metabolites like this compound, it is crucial to integrate metabolomics data with other "omics" data, such as genomics, transcriptomics, and proteomics. sci-hub.sestrath.ac.uknih.govnih.gov This multi-omics approach provides a multi-layered view of the biological processes involved.
Genomics and Pharmacogenomics: Genetic variations (polymorphisms) in the CYP3A4 and CYP3A5 genes can significantly influence the rate of docetaxel metabolism, leading to inter-individual differences in drug clearance and toxicity. nih.govresearchgate.net Integrating genomic data with metabolomic profiles can help identify individuals who are more likely to produce certain metabolites, including potentially unique ones like this compound. This integrated analysis can also help in understanding the genetic basis of variability in the activity of enzymes that might be involved in the formation of this conjugate.
Transcriptomics: By measuring the expression levels of all genes in response to docetaxel, transcriptomics can reveal the upregulation or downregulation of genes encoding for metabolic enzymes and drug transporters. pharmgkb.org This information can provide clues about the cellular response to the drug and the potential pathways involved in the formation of minor metabolites.
Proteomics: Proteomics analyzes the levels and modifications of proteins, providing a direct measure of the abundance and activity of the enzymes responsible for docetaxel metabolism. This can help to confirm the functional consequences of the genetic and transcriptomic variations observed.
By integrating these datasets, researchers can build a comprehensive model of docetaxel's metabolic fate, from the genetic blueprint to the final metabolic output, and understand the factors that lead to the formation of specific metabolites like this compound.
Computational Modeling of Metabolic Pathways and Enzyme Kinetics
Computational modeling has become an indispensable tool in systems biology for simulating and predicting the behavior of complex biological systems. nih.govnih.govnih.gov Physiologically based pharmacokinetic (PBPK) models are particularly valuable for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs like docetaxel. nih.govnih.govaacrjournals.org
These models incorporate physiological parameters (e.g., organ blood flow, tissue volumes) and drug-specific parameters (e.g., enzyme kinetics) to simulate the concentration-time profiles of the parent drug and its metabolites in different parts of the body.
For this compound, computational modeling can be utilized in several ways:
Pathway Simulation: Once the enzymatic pathway leading to the formation of this compound is hypothesized, it can be incorporated into a PBPK model. This would allow for the simulation of its formation and elimination kinetics under different physiological conditions and genetic backgrounds.
Enzyme Kinetics Estimation: By fitting the model to experimental data from metabolomics studies, it is possible to estimate the kinetic parameters (e.g., Vmax, Km) of the enzymes involved in the formation of this metabolite.
Hypothesis Testing: Computational models can be used to test hypotheses about the factors influencing the formation of this compound. For instance, simulations could predict how variations in the activity of specific acyltransferases or the availability of hexanoic acid might affect the levels of this metabolite.
The development and validation of such computational models, informed by integrated omics data, are crucial for a comprehensive understanding of the metabolic fate of docetaxel and the potential role of all its metabolites, including the less common ones.
Emerging Research Perspectives and Future Directions for Hexanoyl Docetaxel Metabolite M4
Elucidation of Undiscovered Metabolic Pathways
The primary metabolic route of docetaxel (B913) to Hexanoyl Docetaxel Metabolite M4 is understood to be a multi-step oxidative process. This biotransformation is predominantly carried out in the liver by the cytochrome P450 enzymes, specifically CYP3A4 and, to a lesser extent, CYP3A5. nih.govontosight.ai The established pathway begins with the hydroxylation of the tert-butyl group on the C13 side chain of docetaxel, which leads to the formation of intermediate metabolites. nih.gov Subsequent oxidation of these intermediates yields this compound. nih.gov The main route of elimination for docetaxel and its metabolites is through fecal excretion, with approximately 75% of an administered radioactive dose being recovered in feces, while urinary excretion accounts for about 6%. nih.govnih.gov
Despite this well-characterized pathway, the complete metabolic fate of this compound remains an area of active investigation. Future research is anticipated to focus on identifying potential undiscovered metabolic pathways. One area of interest is the possibility of Phase II conjugation reactions. While the primary metabolites are products of Phase I oxidation, it is conceivable that this compound could undergo further metabolism through conjugation with endogenous molecules such as glucuronic acid. However, current scientific literature does not provide definitive evidence of such conjugation pathways for this specific metabolite.
A study in mice using high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection and tandem mass spectrometry revealed the presence of more than ten potential new metabolites in bile, which were identified as oxidized products. springermedizin.de This suggests that the metabolic cascade of docetaxel may be more complex than initially described, with potential for further oxidative modifications. The most abundant unknown metabolite identified in this study was found to degrade to M4 under storage conditions, hinting at the existence of unstable precursor molecules. springermedizin.de
Investigation of Novel Biological Interactions and Targets
A crucial aspect of understanding the clinical pharmacology of a drug is to characterize the biological activity of its metabolites. For this compound, research has been conducted to determine its cytotoxic and myelotoxic properties. Docetaxel's primary mechanism of action is the stabilization of microtubules, which disrupts cell division and leads to apoptotic cell death. nih.govmedchemexpress.commdpi.com
Studies involving the isolation of major docetaxel metabolites, including M4, from human feces have allowed for the evaluation of their biological activity. These investigations have demonstrated that all major metabolites, including this compound, exhibit a marked reduction in both cytotoxic and myelotoxic properties when compared to the parent drug, docetaxel. This suggests that the metabolic conversion of docetaxel to M4 is a detoxification pathway.
However, the specific molecular interactions of this compound remain a subject for future exploration. It is currently unknown whether this metabolite retains any residual affinity for microtubules or if it interacts with other cellular targets, potentially leading to off-target effects. The significant structural modification from docetaxel to M4 makes it plausible that its binding characteristics to tubulin are substantially altered. Future research, potentially employing techniques such as in vitro microtubule binding assays, could provide a definitive answer to this question and further elucidate the pharmacological profile of this metabolite.
Development of Advanced Analytical Techniques for Trace Analysis
The accurate quantification of docetaxel and its metabolites is essential for pharmacokinetic studies and for understanding interindividual variability in drug response. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the primary analytical technique for the simultaneous determination of docetaxel and its metabolites, including this compound, in biological matrices such as human plasma. ascopubs.orgnih.gov
Existing LC-MS/MS methods have demonstrated high sensitivity and selectivity, with the ability to quantify docetaxel and its four main metabolites (M1, M2, M3, and M4) from a small plasma volume. ascopubs.org One validated method reported a lower limit of quantification (LLOQ) of 0.5 ng/mL for all analytes in human plasma. ascopubs.org Another study described a method with a linear range of 1–500 ng/mL for docetaxel. pharmgkb.org The development of these methods has been crucial, especially given the challenge of obtaining chemically pure reference standards for the metabolites. nih.gov To overcome this, researchers have generated metabolites through in vitro microsomal incubations and used metabolites isolated from human feces as reference materials. nih.gov
Future advancements in analytical techniques will likely focus on achieving even lower detection limits, which is critical for trace analysis in various biological tissues. While methods for analyzing docetaxel in tissue homogenates have been developed, with LLOQs around 0.25 μg/mL, there is a need for more sensitive methods specifically for its metabolites. nih.gov The development of ultra-performance liquid chromatography (UPLC) methods and innovative sample preparation techniques, such as ultrasound-assisted dispersive liquid-liquid microextraction, are promising avenues for enhancing the sensitivity and efficiency of metabolite quantification in complex matrices like tissue. nih.govscirp.org
| Technique | Matrix | LLOQ | Key Findings/Notes | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 0.5 ng/mL (for M4) | Simultaneous quantification of docetaxel and four metabolites. | ascopubs.org |
| LC-MS/MS | Human Plasma | 1 ng/mL (for Docetaxel) | Linear range of 1–500 ng/mL. | pharmgkb.org |
| LC-MS/MS | Human Plasma | 0.25 ng/mL (for M4) | Correction factors needed due to different ionization of metabolites. | nih.gov |
| RP-HPLC | Mouse Plasma and Tissues | 0.1 μg/mL (plasma), 0.25 μg/mL (tissues) | Quantification of docetaxel in various biological samples. | nih.gov |
Contribution to Variabilities in Docetaxel Biotransformation (from a mechanistic/enzymatic perspective)
Significant interindividual variability in the pharmacokinetics of docetaxel has been well-documented, leading to differences in both efficacy and toxicity. researchgate.net A major contributor to this variability is the activity of the CYP3A enzymes, which are central to the metabolism of docetaxel to this compound and other metabolites. nih.govresearchgate.net
From a mechanistic standpoint, the rate of docetaxel hydroxylation, a key step in its metabolism, is highly correlated with the CYP3A content in human liver microsomes. nih.gov The formation of docetaxel's hydroxylated metabolites is significantly reduced by known CYP3A inhibitors such as ketoconazole (B1673606), midazolam, and erythromycin. nih.gov Conversely, inducers of CYP3A can stimulate docetaxel metabolism. nih.gov This enzymatic interplay is a critical determinant of the rate at which docetaxel is converted to its metabolites, including M4.
Genetic polymorphisms in the CYP3A4 and CYP3A5 genes are a significant source of the observed variability in docetaxel metabolism. nih.govascopubs.orgnih.gov For instance, the CYP3A422* and CYP3A53* allelic variants have been shown to contribute to interpatient variations in docetaxel response. ascopubs.org Individuals can be categorized as poor, intermediate, or extensive metabolizers based on their CYP3A4 and CYP3A5 genotypes, which can correlate with the incidence of adverse events. ascopubs.orgnih.gov One study found that patients classified as poor metabolizers had a significantly higher frequency of severe adverse events. ascopubs.org Another study demonstrated that the simultaneous presence of the CYP3A41B* and CYP3A51A* alleles was associated with a 64% increase in docetaxel clearance. nih.gov
Future research in this area will likely focus on a more quantitative understanding of how specific CYP3A variants affect the kinetics of this compound formation. Such studies could help in developing pharmacogenetic models to predict an individual's metabolic phenotype, allowing for more personalized docetaxel dosing strategies to maximize therapeutic outcomes while minimizing toxicity.
| Genetic Variant | Effect on Docetaxel Metabolism | Clinical Implication | Reference |
|---|---|---|---|
| CYP3A422 | Reduced enzyme activity | Associated with higher frequency of severe adverse events in poor metabolizers. | ascopubs.org |
| CYP3A53 | Contributes to inter-patient variations in docetaxel treatment. | Considered for dose optimization. | ascopubs.org |
| CYP3A41B and CYP3A51A Haplotype | 64% increase in docetaxel clearance | May lead to lower drug exposure and potentially reduced efficacy at standard doses. | nih.gov |
Q & A
Q. What are the key structural and chemical properties of Hexanoyl Docetaxel Metabolite M4, and how are they experimentally validated?
this compound (CAS: 157067-34-0) has a molecular formula of C₄₃H₄₉NO₁₅ and a molecular weight of 819.85 g/mol. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm the hexanoyl side chain and taxane core. For instance, NMR analysis identifies characteristic peaks for the hexanoyl group (e.g., δ ~2.3 ppm for methylene protons) and the hydroxylated taxane backbone . X-ray crystallography or computational modeling (e.g., InChI key-based simulations) may further resolve stereochemical configurations .
Q. How is this compound synthesized and purified for in vitro studies?
Synthesis involves enzymatic or chemical modification of docetaxel, often via cytochrome P450-mediated oxidation followed by hexanoylation. Purification typically uses reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients. Purity (>95%) is validated using UV-Vis detection at 227 nm and corroborated by LC-MS for mass confirmation . Isotopically labeled analogs (e.g., deuterated M4-d6) are synthesized for tracer studies in pharmacokinetic assays .
Q. What are the standard analytical methods for quantifying M4 in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For plasma samples, protein precipitation with acetonitrile is followed by SPE cleanup. Chromatographic separation uses a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Quantification employs stable isotope-labeled internal standards (e.g., M4-d6) to correct for matrix effects . Method validation follows FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on M4’s metabolic stability across different in vitro models?
Discrepancies often arise from variations in enzyme sources (e.g., human liver microsomes vs. recombinant CYP3A4) or incubation conditions (pH, cofactors). To address this:
- Standardize enzyme activity : Pre-normalize microsomal protein content using cytochrome c reductase assays.
- Control for nonspecific binding : Use 0.1% bovine serum albumin in incubation buffers to mimic physiological conditions.
- Cross-validate with in vivo data : Compare in vitro half-life (t₁/₂) with rodent pharmacokinetic studies, adjusting for species-specific CYP450 expression .
Q. What experimental strategies optimize detection of M4 in low-abundance biological samples (e.g., tumor microenvironments)?
- Immunoaffinity enrichment : Develop monoclonal antibodies against M4’s hexanoyl epitope for pull-down assays. Validate specificity via competitive ELISA with structural analogs (e.g., docetaxel-d5) .
- Microsampling techniques : Use laser-capture microdissection to isolate tumor regions, followed by nano-LC-MS/MS for ultrasensitive detection (LOQ: 0.1 ng/mL) .
- Data-independent acquisition (DIA) : Implement SWATH-MS for untargeted metabolomics to capture M4 alongside co-metabolites .
Q. How does M4’s hexanoyl modification influence its interaction with drug transporters (e.g., P-glycoprotein) compared to parent docetaxel?
The hexanoyl group increases lipophilicity (logP ~3.5 vs. docetaxel’s ~2.9), altering transporter affinity. Experimental approaches:
- ATPase assay : Measure P-gp ATP hydrolysis in membrane vesicles incubated with M4; compare IC₅₀ values to docetaxel.
- Caco-2 permeability : Assess bidirectional transport (A→B vs. B→A) with/without P-gp inhibitors (e.g., verapamil).
- Molecular docking : Simulate M4’s binding to P-gp’s transmembrane domains using AutoDock Vina, highlighting hydrophobic interactions with the hexanoyl chain .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in M4 cytotoxicity assays?
- Four-parameter logistic model : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes.
- Bootstrap resampling : Estimate 95% confidence intervals for IC₅₀ values to account for heteroscedasticity.
- Synergy analysis : Use the Chou-Talalay method for combination studies with other cytotoxics (e.g., cisplatin), computing combination indices (CI <1 indicates synergy) .
Q. How can researchers validate M4’s role in docetaxel resistance using CRISPR-Cas9 models?
- Knockout screens : Target ABCB1 (P-gp) or CYP3A4 in tumor cell lines (e.g., PC-3 prostate cancer), then compare M4 accumulation via LC-MS.
- Rescue experiments : Re-express wild-type or mutant transporters in knockout models to confirm functional links.
- RNA-seq profiling : Identify differentially expressed genes (e.g., SLCO1B3 influx transporters) in M4-resistant subclones .
Methodological Best Practices
- Reproducibility : Document all instrument parameters (e.g., LC gradient tables, MS collision energies) and raw data deposition in repositories like Metabolomics Workbench .
- Metadata standards : Adopt FAIR principles, detailing sample preparation, storage conditions, and QC metrics (e.g., %RSD for technical replicates) .
- Ethical compliance : For preclinical studies, follow ARRIVE 2.0 guidelines for animal reporting and register protocols in Open Science Framework .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
